Scaffold-Level MDR Reversal Potency in Leishmania tropica: Class Benchmark for Oxazolo[3,2-a]pyridines
The oxazolo[3,2-a]pyridine scaffold has demonstrated significant MDR-reversal activity in Leishmania tropica. Compounds bearing this core achieved reversion indexes of up to 6.7-fold for daunomycin and 8.7-fold for miltefosine [1]. The enantiopure compound 20S showed superior reversal of both drugs compared to its enantiomer 20R [1]. However, the specific 2,3-bis(2-chlorophenyl) derivative (CAS 647841-05-2) was not among the compounds explicitly characterized in this study; this evidence is therefore class-level inference only.
| Evidence Dimension | MDR reversion index (fold-reversal of drug resistance) |
|---|---|
| Target Compound Data | Not directly tested in the identified literature |
| Comparator Or Baseline | Lead oxazolo[3,2-a]pyridine derivatives: up to 6.7-fold (daunomycin) and 8.7-fold (miltefosine); enantiomer 20S > 20R |
| Quantified Difference | Cannot be calculated for the target compound; class benchmark provided for reference only |
| Conditions | MDR Leishmania tropica strain; in vitro assay |
Why This Matters
Establishes the upper boundary of what the oxazolo[3,2-a]pyridine scaffold can achieve in a therapeutically relevant MDR-reversal context, providing a benchmark against which any future data for the 2,3-bis(2-chlorophenyl) derivative should be compared.
- [1] Caballero E, Manzano JI, Puebla P, Castanys S, Gamarro F, San Feliciano A. Oxazolo[3,2-a]pyridine. A new structural scaffold for the reversal of multi-drug resistance in Leishmania. Bioorg Med Chem Lett. 2012 Oct 1;22(19):6272-5. doi: 10.1016/j.bmcl.2012.07.100. PMID: 22939695. View Source
